molecular formula C19H31N3O3S B6057303 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole

Cat. No.: B6057303
M. Wt: 381.5 g/mol
InChI Key: FECWTXYIIOODJY-UHFFFAOYSA-N
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Description

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole typically involves multiple steps, including the formation of the pyrrolidine and imidazole rings, followed by the introduction of the ethylsulfonyl and methoxyethyl groups. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Imidazole derivatives: Compounds with an imidazole ring can also exhibit similar chemical reactivity and biological effects.

    Sulfonyl-containing compounds: These compounds often have similar chemical properties and can undergo similar reactions.

Uniqueness

What sets 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonyl-1-(2-methoxyethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-5-9-19(10-6-2)11-8-12-21(19)16-17-15-20-18(26(23,24)7-3)22(17)13-14-25-4/h5-6,15H,1-2,7-14,16H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECWTXYIIOODJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCC2(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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